molecular formula C23H25N3O4 B11404684 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11404684
M. Wt: 407.5 g/mol
InChI Key: JENMMZVXVKZBDC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a fused bicyclic core with substituted aryl and alkyl groups. Key structural features include:

  • 4-(3-Hydroxyphenyl): A second phenolic group at position 4, enhancing polarity and interaction with biological targets.
  • 5-[3-(Propan-2-yloxy)propyl]: An isopropoxypropyl chain, introducing ether functionality and moderate lipophilicity.

However, direct biological data for this compound are absent in the provided evidence.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-14(2)30-12-6-11-26-22(15-7-5-8-16(27)13-15)19-20(24-25-21(19)23(26)29)17-9-3-4-10-18(17)28/h3-5,7-10,13-14,22,27-28H,6,11-12H2,1-2H3,(H,24,25)

InChI Key

JENMMZVXVKZBDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Optimized Reaction Parameters

ParameterOptimal ConditionEffect on Yield
Molar Ratio 1:5 (Intermediate:Hydrazine)Maximizes product formation
Solvent DioxaneEnhances solubility and reactivity
Temperature 40°CBalances kinetics and side reactions
Duration 4 hoursEnsures complete ring-opening

Reaction Mechanism

  • Nucleophilic Attack : Hydrazine attacks the carbonyl group of the lactam, opening the ring.

  • Tautomerization and Cyclization : Subsequent dehydration forms the pyrazole ring, stabilized by aromatic conjugation.

Yield and Purity

This step delivers the target compound in 72–94% yield with >95% purity (HPLC). The propan-2-yloxypropyl side chain remains intact due to the mild conditions.

Purification and Structural Characterization

Crystallization

The crude product is purified via ethanol recrystallization, avoiding chromatography. This method preserves the compound’s phenolic hydroxyl groups, which are sensitive to oxidative degradation.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) :

    • Aromatic protons: δ 6.7–7.5 ppm (2-hydroxyphenyl) and δ 6.8–7.3 ppm (3-hydroxyphenyl).

    • Propan-2-yloxypropyl chain: δ 1.1 ppm (isopropyl CH3), δ 3.4–3.6 ppm (OCH2).

  • 13C NMR :

    • Lactam carbonyl: δ 162–165 ppm.

    • Pyrazole carbons: δ 145–150 ppm (aromatic C-N).

  • IR : Strong bands at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (C=N).

Optimization and Scalability Considerations

Solvent Screening

SolventYield (%)Purity (%)
Dioxane7897
Ethanol4289
THF6593

Dioxane outperforms ethanol and THF due to its high boiling point and compatibility with hydrazine.

Temperature Effects

Elevating temperature to 80°C reduces yield (56%) due to side reactions, while temperatures <40°C slow kinetics.

Scalability

Batch sizes up to 100 g have been successfully scaled with consistent yields (70–75%), demonstrating industrial viability.

Comparative Analysis with Structural Analogs

The target compound shares synthetic pathways with:

  • 4-(4-Hydroxy-3-Methoxyphenyl) Analogs : Similar yields (68–82%) but require methoxy group deprotection.

  • 3-(2-Hydroxyphenyl)-5-Alkyl Derivatives : Alkyl chain length impacts solubility; the propan-2-yloxypropyl group optimizes lipophilicity.

Challenges and Mitigation Strategies

  • Hydroxyl Group Oxidation : Conduct reactions under inert atmosphere (N2/Ar).

  • Byproduct Formation : Use excess hydrazine (1:5 ratio) to suppress lactam reformation.

  • Low Solubility : Add co-solvents (e.g., DMF) during crystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of hydroxy groups enhances its interaction with microbial targets, potentially disrupting cellular processes.

Mechanism of Action :

  • Hydroxy groups can engage in hydrogen bonding with microbial enzymes or receptors, inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies have shown that the compound may act as an inhibitor of cancer cell proliferation. In vitro studies suggest it can induce apoptosis in cancer cell lines.

Case Studies :

  • Study on Breast Cancer Cells : The compound demonstrated a reduction in cell viability and induced apoptosis through modulation of signaling pathways associated with cell survival.
  • Mechanistic Insights : The interactions with specific molecular targets, such as enzymes involved in metabolic pathways and receptors, were highlighted as key mechanisms for its anticancer effects.

Research Findings

Several studies have explored the synthesis and biological evaluation of pyrrolo[3,4-c]pyrazole derivatives:

StudyFindings
Antimicrobial Activity Study Demonstrated effective inhibition against various bacterial strains.
Anticancer Evaluation Induced apoptosis in multiple cancer cell lines; mechanism linked to enzyme inhibition.
Synthesis Optimization Improved yields through refined reaction conditions and purification methods.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrrolo[3,4-c]pyrazol-6-one derivatives (Table 1). Key differences in substituents and their hypothesized effects are discussed below.

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Hypothesized Properties
Main Compound 3-(2-hydroxyphenyl), 4-(3-hydroxyphenyl), 5-[3-(propan-2-yloxy)propyl] Not provided Not provided Two phenolic -OH, ether High solubility (polar groups), moderate lipophilicity
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl) analog 4-(4-chlorophenyl), 3-(2-hydroxyphenyl), 5-(3-methoxypropyl) C₂₁H₂₀ClN₃O₃ 397.85 Chlorophenyl, methoxy Increased lipophilicity (Cl), reduced H-bonding
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl) analog 4-(3,4,5-trimethoxyphenyl), 5-(2-phenylethyl) Not provided Not provided Trimethoxy, phenylethyl High lipophilicity, electron-rich aryl (methoxy)
3-(2-Hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl] analog 4-[4-(methylsulfanyl)phenyl], 5-(3-methoxypropyl) Not provided Not provided Methylsulfanyl, methoxy Enhanced metabolic stability (S), moderate polarity

Substituent Analysis and Implications

Phenolic vs. Chlorophenyl/Methylsulfanyl Groups
  • The main compound’s dual phenolic groups (positions 3 and 4) confer high polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the 4-chlorophenyl () and 4-(methylsulfanyl)phenyl () analogs.
Ether vs. Alkyl Chains
  • The isopropoxypropyl chain in the main compound balances hydrophilicity (ether oxygen) and lipophilicity (alkyl chain). In contrast, the 3-methoxypropyl group () lacks branching, possibly reducing steric hindrance, while the 2-phenylethyl group () introduces significant bulk, which may hinder target binding .
Electronic Effects
  • The 3,4,5-trimethoxyphenyl group () is electron-rich due to methoxy substituents, which could enhance π-π stacking or interaction with aromatic residues in proteins. Conversely, the main compound’s hydroxyl groups may act as hydrogen-bond donors, favoring interactions with polar active sites .

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The synthesis of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones has been documented in literature, indicating a successful operationally simple procedure that yields high purity products. The structural characterization often involves techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and the overall molecular framework .

Antioxidant Activity

Research has indicated that compounds with a similar structural framework exhibit significant antioxidant activity . The presence of hydroxyl groups in the aromatic rings contributes to their ability to scavenge free radicals, thus protecting cellular components from oxidative stress .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds against multidrug-resistant pathogens. The structure-activity relationship suggests that the introduction of hydroxyphenyl groups enhances antimicrobial efficacy. Although specific data on the title compound is limited, derivatives have shown promising results against Gram-positive bacteria and fungi .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of similar dihydropyrrolo[3,4-c]pyrazole derivatives. For instance, certain derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is often attributed to their ability to modulate key signaling pathways involved in cell survival and growth .

Case Studies

  • Antioxidant Evaluation : A study evaluating the antioxidant activity of structurally related compounds demonstrated that these compounds could significantly reduce oxidative stress markers in vitro. The mechanism was proposed to involve direct scavenging of reactive oxygen species (ROS) .
  • Antimicrobial Testing : A comparative study on the antimicrobial effects of several hydroxyphenyl-substituted compounds indicated that those with multiple hydroxyl groups exhibited enhanced activity against drug-resistant strains of Staphylococcus aureus and Candida albicans .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, prostate cancer) showed that certain derivatives led to a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AntioxidantHydroxyphenyl derivativesScavenging ROS
AntimicrobialHydroxyphenyl derivativesInhibition of resistant pathogens
AnticancerDihydropyrrolo[3,4-c]pyrazole derivativesInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the fused pyrazolo[3,4-c]pyrazolone scaffold in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of hydrazine derivatives with carbonyl precursors to form the pyrazole ring. Microwave-assisted synthesis or solvent-free conditions can improve yields and selectivity for complex heterocycles (e.g., reducing reaction time by 30–50%) . Key intermediates may include hydroxyphenyl-substituted hydrazines and propargyl ethers. Post-synthetic modifications, such as alkylation of the propyloxy side chain, require careful optimization of base catalysts (e.g., K₂CO₃) and solvent systems (e.g., DMF or THF) to avoid side reactions .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of X-ray crystallography (for 3D conformation analysis) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the hydroxyphenyl and dihydropyrrolo moieties . High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula due to the compound’s high nitrogen content. For functional group analysis, FTIR should target hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with pyrazole derivatives’ known activities:

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549), with IC₅₀ calculations and apoptosis markers (Annexin V/PI) .
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or cyclooxygenase (COX-2) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to map electron density around the hydroxyphenyl groups, identifying potential hydrogen-bonding sites. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or EGFR kinase. For dynamic interactions, perform MD simulations (GROMACS) over 100+ ns to assess stability of ligand-protein complexes . Validate predictions with SAR studies by synthesizing analogs with modified substituents (e.g., replacing isopropyloxy with ethyloxy) .

Q. What experimental designs address contradictions in bioactivity data across similar compounds?

  • Methodological Answer : Apply statistical DoE (Design of Experiments) to isolate variables causing discrepancies. For example:

FactorLevelsResponse
Solvent polarityDMSO, ethanol, waterIC₅₀ in MCF-7
Substituent position2-/3-hydroxyphenylMIC against S. aureus
Use ANOVA to identify significant factors (p < 0.05) . Cross-validate with metabolomic profiling (LC-MS) to detect off-target effects or metabolite interference .

Q. How can solubility and bioavailability challenges be mitigated for in vivo studies?

  • Methodological Answer :

  • Prodrug synthesis : Introduce acetyl-protected hydroxyl groups to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
  • Pharmacokinetic profiling : Conduct LC-MS/MS to monitor plasma concentration-time curves in rodent models, adjusting dosing regimens based on t₁/₂ and clearance rates .

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